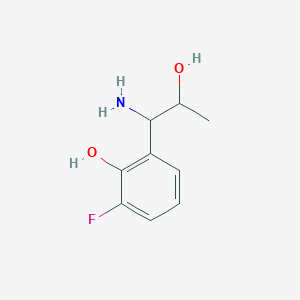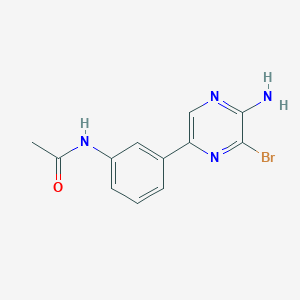
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide is a chemical compound with the molecular formula C12H11BrN4O It is characterized by the presence of an amino group, a bromopyrazine ring, and a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide typically involves the reaction of 5-amino-6-bromopyrazine-2-carboxylic acid with 3-aminophenylacetamide under specific reaction conditions. The process may include steps such as:
Activation of the carboxylic acid: This can be achieved using reagents like thionyl chloride or carbodiimides to form an acyl chloride intermediate.
Coupling reaction: The acyl chloride intermediate is then reacted with 3-aminophenylacetamide in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted phenylacetamide derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and bromopyrazine groups are key functional moieties that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N-(3-(5-Amino-6-chloropyrazin-2-YL)phenyl)acetamide
- N-(3-(5-Amino-6-fluoropyrazin-2-YL)phenyl)acetamide
- N-(3-(5-Amino-6-iodopyrazin-2-YL)phenyl)acetamide
Uniqueness
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research and industrial applications.
特性
分子式 |
C12H11BrN4O |
|---|---|
分子量 |
307.15 g/mol |
IUPAC名 |
N-[3-(5-amino-6-bromopyrazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11BrN4O/c1-7(18)16-9-4-2-3-8(5-9)10-6-15-12(14)11(13)17-10/h2-6H,1H3,(H2,14,15)(H,16,18) |
InChIキー |
MPDUPIPBPMMRJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C(=N2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)
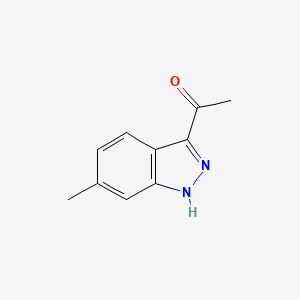
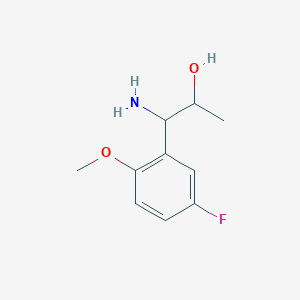
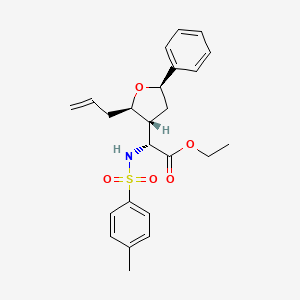

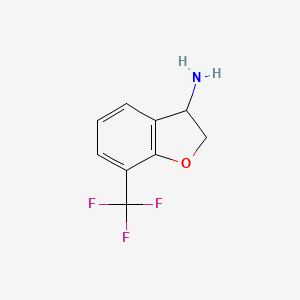
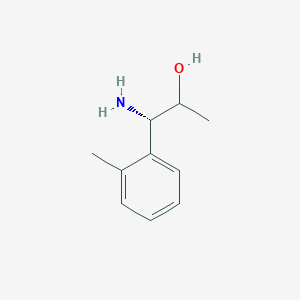
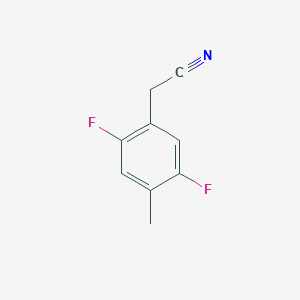
![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)



![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
